ADP-ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

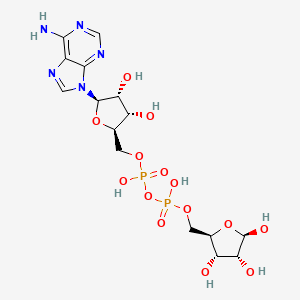

ADP-ribose is an ester molecule formed into chains by the enzyme poly adenosine diphosphate ribose polymerase. It is created from cyclic adenosine diphosphate ribose by the CD38 enzyme using nicotinamide adenine dinucleotide as a cofactor. This compound binds to and activates the TRPM2 ion channel, making it a significant molecule in cellular signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ADP-ribose is synthesized from cyclic adenosine diphosphate ribose by the CD38 enzyme. This process involves the use of nicotinamide adenine dinucleotide as a cofactor . Another synthetic approach involves the stepwise assembly of the ribosyl adenosine framework by O-ribofuranosylation and subsequent N-glycosylation .

Industrial Production Methods: Industrial production methods for adenosine diphosphate ribose are not well-documented in the literature. the enzymatic synthesis using poly adenosine diphosphate ribose polymerase and CD38 enzyme is a potential method for large-scale production.

Analyse Chemischer Reaktionen

ADP-ribosylation Reaction Types

ADP-ribose forms three distinct covalent modifications through NAD+-dependent enzymatic reactions:

| Reaction Type | Catalytic Enzymes | Chemical Linkage | Biological Role |

|---|---|---|---|

| Mono-ADP-ribosylation | ARTCs, Sirtuins | Glycosidic (C1″-N/O) | Chromatin remodeling |

| Poly-ADP-ribosylation | PARPs (ARTD family) | O-glycosidic (C1″-O) | DNA damage response |

| Cyclic ADP-ribosylation | CD38, BST1 | Intramolecular cyclization | Calcium signaling |

Key stereochemical features:

-

PARPs create α(1→2) glycosidic bonds in poly-ADP-ribose (PAR) chains

-

Sirtuins generate 1″-O-acetyl-ADP-ribose (OAADPr) via NAD+-dependent deacetylation

Hydrolysis and Enzymatic Processing

ADP-ribosylhydrolases (ARHs) exhibit substrate-specific cleavage activities:

Table 2: Hydrolase Specificity

| Enzyme | Substrate | Cleavage Position | pH Optimum | Inhibition Profile |

|---|---|---|---|---|

| ARH1 | This compound-arginine | C1″-N linkage | 9.0 | This compound (Ki = 0.2 mM) |

| ARH3 | Poly-ADP-ribose/OAADPr | C1″-O linkage | 7.5 | This compound (Ki = 0.5 mM) |

Mechanistic insights:

-

ARH3 incorporates ¹⁸O at C1″ during OAADPr hydrolysis, confirming nucleophilic attack at the anomeric carbon

-

Vicinal aspartate residues (D77/D78 in ARH1) mediate catalytic activity through acid-base chemistry

Structural Determinants of Reactivity

ADPriboDB 2.0 reveals critical site-specific modification patterns:

Table 3: Top Modified Residues in Human Proteins

| Amino Acid | Modification Frequency (%) | Common Structural Context |

|---|---|---|

| Glutamate | 42.7 | Acidic protein domains |

| Aspartate | 28.9 | DNA-binding regions |

| Arginine | 15.3 | Nuclear localization signals |

Notable chemical interactions:

-

This compound forms Schiff base intermediates with ε-amino groups of lysine residues during PARP1 activation

-

Macrodomain-containing proteins (e.g., SARS-CoV-2 nsp3) recognize this compound through conserved binding pockets

Biological Regulation Mechanisms

Recent findings from ADPriboDB 2.0 (48,346 entries):

-

67% of ADP-ribosylation events occur at identified modification sites

-

32% colocalize with phosphorylation sites (<5Å proximity)

-

Viral macrodomains preferentially hydrolyze α-linked this compound modifications

These chemical properties enable this compound to function as both a post-translational modifier and secondary messenger. The stereospecificity of its glycosidic linkages creates distinct signaling platforms recognized by effector proteins containing PAR-binding motifs. Ongoing research focuses on developing this compound analogs to target PARP-mediated oncogenic pathways and viral replication mechanisms.

Wissenschaftliche Forschungsanwendungen

Role in DNA Repair Mechanisms

ADP-ribose is primarily known for its involvement in DNA repair processes. The enzyme poly(this compound) polymerase (PARP) catalyzes the addition of this compound units to target proteins in response to DNA strand breaks. This modification is crucial for the recruitment of DNA repair proteins and the maintenance of genomic integrity.

- Mechanism : Upon activation by DNA damage, PARP synthesizes poly(this compound) from NAD+, which modifies chromatin structure and facilitates access for repair machinery .

- Clinical Relevance : Inhibitors of PARP have been developed as cancer therapies, especially for tumors with BRCA1/2 mutations. These inhibitors exploit the reliance of such tumors on PARP-mediated repair pathways, leading to synthetic lethality .

Table 1: Overview of PARP Inhibitors in Clinical Use

| Inhibitor Name | Mechanism of Action | Approved Indications | Notable Studies |

|---|---|---|---|

| Olaparib | PARP inhibitor | Ovarian cancer | |

| Niraparib | PARP inhibitor | Ovarian cancer | |

| Rucaparib | PARP inhibitor | Ovarian cancer |

Cellular Signaling and Stress Response

This compound also plays a significant role in cellular signaling pathways that regulate stress responses and apoptosis. The modification can influence protein interactions and cellular localization.

- Signaling Pathways : ADP-ribosylation affects various signaling proteins, impacting pathways such as apoptosis and inflammation .

- Neuroprotective Effects : Research has shown that this compound can protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Applications in Immunology

Recent studies indicate that this compound modifications are involved in immune responses, particularly in the context of viral infections.

- Viral Interactions : Certain viruses manipulate ADP-ribosylation to evade host immune responses. For instance, SARS-CoV-2 has been shown to interact with host proteins through ADP-ribosylation mechanisms .

- Therapeutic Potential : Understanding these interactions opens avenues for developing antiviral therapies targeting ADP-ribosylation pathways .

Research Tools and Methodologies

The development of tools to study ADP-ribosylation has advanced significantly. For example, the MacroGreen reagent allows for high-affinity detection of ADP-ribosylated proteins.

- MacroGreen Development : This tool enhances the study of ADP-ribosylation dynamics in various biological contexts, facilitating mass spectrometry analyses and other biochemical assays .

- Applications : MacroGreen can be utilized in immunoblotting and immunofluorescence to investigate the role of ADP-ribosylation in different diseases.

Case Study 1: Cancer Therapy with PARP Inhibitors

A clinical trial involving olaparib demonstrated significant efficacy in patients with BRCA-mutated breast and ovarian cancers. The trial highlighted the importance of targeting DNA repair mechanisms for therapeutic advantage .

Case Study 2: Neuroprotection

In a study examining oxidative stress in neuronal cells, researchers found that treatment with this compound derivatives reduced cell death and improved survival rates under stress conditions. This suggests potential therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Wirkmechanismus

ADP-ribose exerts its effects by binding to and activating the TRPM2 ion channel. This activation is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor. The ribose sugar component of adenosine diphosphate ribose plays a crucial role in this activation process . Additionally, adenosine diphosphate ribose is involved in the regulation of various cellular processes, including DNA repair, transcription, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Adenosine diphosphate: A nucleotide involved in energy transfer within cells.

Cyclic adenosine diphosphate ribose: A molecule involved in calcium signaling.

Nicotinamide adenine dinucleotide: A cofactor involved in redox reactions.

Uniqueness: ADP-ribose is unique in its ability to activate the TRPM2 ion channel, making it a potent agonist for this channel. Its role in cellular signaling and regulation of ion channels distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C15H23N5O14P2 |

|---|---|

Molekulargewicht |

559.32 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI-Schlüssel |

SRNWOUGRCWSEMX-KEOHHSTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Synonyme |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.